T-1330 Hedgehog Pathway Inhibitor: Antiproliferative Activity Quantification and Selectivity Evidence
T-1330 (Compound 45) demonstrates measurable Hedgehog pathway inhibitory activity via reduction of Gli1 expression . In antiproliferative assays against HUVEC (human umbilical vein endothelial cells) assessing VEGF-induced proliferation, T-1330 exhibited a GI50 value greater than 100 μM after 72 hours by MTS assay . This modest antiproliferative potency indicates that T-1330 is not a broadly cytotoxic agent, supporting its utility as a pathway-specific probe rather than a general antiproliferative compound [1]. For comparison, GANT 58 (NSC 75503), a structurally distinct GLI antagonist, inhibits GLI1-induced transcription with an IC50 of 5 μM, representing approximately a 20-fold difference in potency relative to T-1330's GI50 against HUVEC proliferation [1].
| Evidence Dimension | Antiproliferative activity against HUVEC cells (GI50) |
|---|---|
| Target Compound Data | GI50 > 100 μM |
| Comparator Or Baseline | GANT 58 (GLI antagonist) IC50 = 5 μM against GLI1-induced transcription |
| Quantified Difference | > 20-fold difference in potency; T-1330 exhibits substantially lower antiproliferative potency than a direct GLI antagonist |
| Conditions | HUVEC cells assessed for inhibition of VEGF-induced cell proliferation after 72 hours by MTS assay |
Why This Matters
This quantifies T-1330's pathway specificity profile, enabling researchers to distinguish its Hedgehog inhibition mechanism from compounds with stronger direct GLI antagonism or general cytotoxicity, thereby informing appropriate experimental selection.
- [1] MedChemExpress. GANT 58 (NSC 75503) Product Datasheet: IC50 = 5 μM against GLI1-induced transcription. View Source
